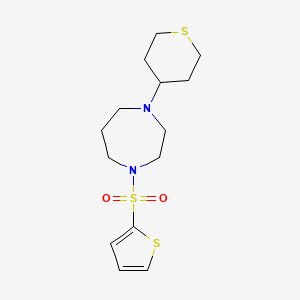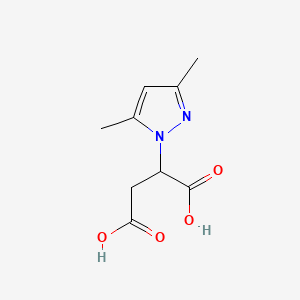
2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Synthesis
2-(3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid is involved in the synthesis of various chemical compounds. For instance, it is used in the stereoselective synthesis of N-Vinyl Pyrazoles, facilitated by dipotassium hydrogen phosphate powder under solvent-free conditions (Ramazani, Amini, & Massoudi, 2006).
Coordination Chemistry and Complex Formation
This compound plays a role in complex formation with metals such as palladium. The study of its complex formation with PdCl2 has been explored, providing insights into the coordination chemistry of these compounds (Khachatryan et al., 2017).
Cytotoxic Properties and Cancer Research
Research has been conducted on its derivatives for potential cytotoxic properties against tumor cell lines. This is significant for understanding its potential applications in cancer research (Kodadi et al., 2007).
Corrosion Inhibition
Studies have also shown the utility of this compound in the field of corrosion inhibition. Pyrazole derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors, which is essential in materials science and engineering (Masoumi, Hossaini Sadr, & Soltani, 2020).
Polymerization and Material Science
Additionally, it is used in the vinyl-addition polymerization of norbornene, catalyzed by divalent iron, cobalt, and nickel complexes. This has implications in polymer science and materials research (Benade et al., 2011).
Theoretical Studies and Corrosion Inhibition Efficiency
Theoretical studies, such as those using density functional theory, have been conducted to understand the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds as corrosion inhibitors (Wang et al., 2006).
Coordination Polymers and Luminescent Properties
This compound is also significant in the formation of zinc coordination polymers, with studies showing how the spacer lengths of bipyrazol-based ligands affect the topological structures of these polymers. Such studies are important in the field of coordination chemistry and materials science (Dai et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-3-6(2)11(10-5)7(9(14)15)4-8(12)13/h3,7H,4H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDNTNUHODANDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2916746.png)
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)
![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)
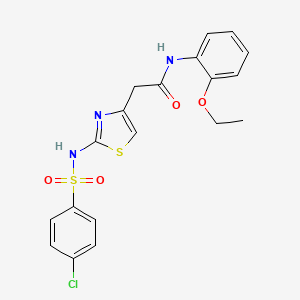
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)
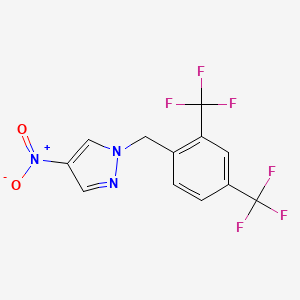
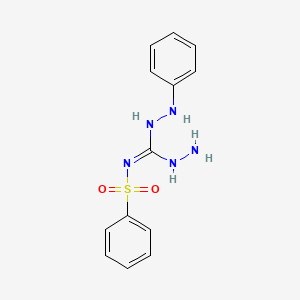
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)
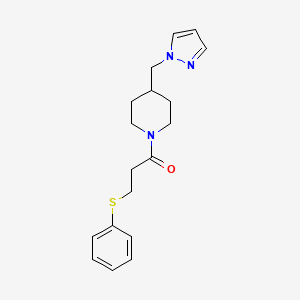
![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)
![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)
